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Benzoin

Cat. No.: B3427251
CAS No.: 8050-35-9
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Description

Historical Trajectory of Benzoin (B196080) Condensation Discovery

The discovery and development of the this compound condensation reaction represent a notable progression in the understanding of organic chemical reactions.

The initial reporting of the this compound condensation dates back to 1832 by German chemists Justus von Liebig and Friedrich Wöhler. chemistrylearner.compharmaguideline.comtestbook.comwikipedia.org Their research on the oil of bitter almonds (benzaldehyde) led to the discovery of this novel reaction. wikipedia.orgwikibooks.orgdbpedia.orgsciencehistory.org This early version of the reaction laid the groundwork for future investigations into the synthesis of aromatic acyloins. wikibooks.org Wöhler and Liebig's collaboration was pivotal in the early days of organic chemistry, helping to establish it as a systematic field of study. sciencehistory.org

Following the initial discovery, a significant advancement was made in the late 1830s by Nikolay Zinin, a student of Liebig. rsc.org Zinin developed the catalytic version of the reaction, employing cyanide as a catalyst. testbook.comwikipedia.orgdbpedia.orgchegg.com This cyanide-catalyzed method became the most commonly used approach for the this compound condensation. rsc.org The use of a cyanide ion is effective because it is a good nucleophile, can stabilize the intermediate ion, and serves as an excellent leaving group. chemistrylearner.comtestbook.com

The mechanistic understanding of the this compound condensation was significantly advanced by the contributions of Arthur Lapworth and Ronald Breslow. In 1903, Lapworth proposed the reaction mechanism for the cyanide-catalyzed process. wikipedia.orgchemeurope.comlscollege.ac.in His proposed mechanism involves the nucleophilic addition of the cyanide ion to an aldehyde, followed by a rearrangement that results in a reversal of the carbonyl group's polarity. This intermediate then adds to a second aldehyde molecule, and subsequent proton transfer and elimination of the cyanide ion yield this compound. wikipedia.orgchemeurope.com

Decades later, in 1958, Ronald Breslow proposed a mechanism for the this compound condensation when catalyzed by thiazolium salts, which are N-heterocyclic carbenes (NHCs). rsc.orgnih.gov Breslow's mechanism suggests that the thiazolium salt is deprotonated by a base to generate a carbene, which then acts as the nucleophile. nih.govresearchgate.net This carbene adds to the aldehyde to form a zwitterionic intermediate, which then rearranges to what is now known as the "Breslow intermediate." nih.govwordpress.com This intermediate is key to the catalytic cycle of many NHC-catalyzed reactions. wordpress.comrsc.org

Table 1: Key Contributors to this compound Condensation

Scientist(s) Contribution Year
Justus von Liebig & Friedrich Wöhler First reported the this compound condensation. chemistrylearner.compharmaguideline.comwikipedia.org 1832
Nikolay Zinin Developed the cyanide-catalyzed version of the reaction. wikipedia.orgdbpedia.orgchegg.com Late 1830s
Arthur Lapworth Proposed the reaction mechanism for the cyanide-catalyzed condensation. wikipedia.orgchemeurope.comlscollege.ac.in 1903

Conceptual Framework: Alpha-Hydroxy Ketones and Acyloins

This compound belongs to a class of organic compounds known as α-hydroxy ketones or acyloins. wikipedia.orgwikipedia.org An α-hydroxy ketone is characterized by a hydroxyl group (-OH) located on the carbon atom immediately adjacent (the alpha carbon) to a ketone group (>C=O). wikipedia.orgwikipedia.orgucla.edu The general structure is R−C(=O)−CH(OH)−R'. wikipedia.org

The term "acyloin" is derived from the fact that these compounds are formally produced through the reductive coupling of carboxylic acyl groups. wikipedia.org The acyloin condensation is a classic organic reaction for synthesizing these compounds, involving the reductive coupling of esters in the presence of sodium metal. wikipedia.orgjove.com The this compound condensation, specifically, is a condensation reaction between two aldehydes to form an acyloin. dbpedia.orgwikipedia.org

Table 2: Properties of Alpha-Hydroxy Ketones (Acyloins)

Property Description
Structure Contain a hydroxyl group on the carbon adjacent to a ketone. ucla.edu
Synthesis Can be formed via acyloin condensation (from esters) or this compound condensation (from aldehydes). wikipedia.org
Reactivity Can be oxidized to form diones or reduced to form diols. wikipedia.org

| Rearrangement | Some acyloins can undergo rearrangement in the presence of a base. wikipedia.orgorganicreactions.org |

Foundational Significance in Modern Organic Synthesis

The this compound condensation is a fundamentally important reaction in modern organic synthesis due to its capacity for carbon-carbon bond formation. testbook.comnumberanalytics.comnih.gov This reaction allows for the construction of complex molecules from simpler aldehyde starting materials. numberanalytics.com Its versatility is demonstrated by its application in synthesizing a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnih.gov

The reaction is valuable for synthesizing heterocyclic compounds and can be extended to aliphatic aldehydes. chemistrylearner.compharmaguideline.comtestbook.com this compound itself is a useful precursor; for example, it can be oxidized to benzil (B1666583), which is utilized as a photoinitiator in the free-radical curing of polymer networks. chemistrylearner.comtestbook.comrsc.org The development of asymmetric this compound condensation, using chiral catalysts, has further expanded its utility by enabling the synthesis of chiral molecules with high enantioselectivity. wikipedia.orgnumberanalytics.com The principles of the this compound addition are also seen in biochemistry, where the coenzyme thiamine (B1217682), which contains a thiazolium moiety, is involved in the biosynthesis of acyloin-like compounds. chemeurope.comlscollege.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2<br>C14H12O2<br>C6H5COCH(OH)C6H5 B3427251 Benzoin CAS No. 8050-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1,2-diphenylethanone
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InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
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InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O2, Array
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DSSTOX Substance ID

DTXSID1020144
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Molecular Weight

212.24 g/mol
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Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
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Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
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Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
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Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
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Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS No.

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
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Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
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Synthetic Methodologies for Benzoin and Its Chemical Derivatives

Benzoin (B196080) Condensation Reaction Mechanistic Studies

The mechanism of the this compound condensation has been extensively studied, revealing key intermediates and the crucial concept of umpolung reactivity. mdpi.comias.ac.in

Cyanide-Catalyzed this compound Condensation

The cyanide-catalyzed this compound condensation is a classic example of umpolung reactivity. mdpi.comias.ac.inwikipedia.org The cyanide ion facilitates the reversal of the typical electrophilic polarity of the aldehydic carbon, rendering it nucleophilic. ias.ac.inorganic-chemistry.orgwikipedia.org

Umpolung, or polarity inversion, is a strategy in organic chemistry where the normal reactivity of a functional group is reversed. mdpi.comwikipedia.org In the case of aldehydes, the carbonyl carbon is typically electrophilic. wikipedia.org Cyanide ion catalysis allows this carbon to behave as a nucleophile. ias.ac.inorganic-chemistry.orgwikipedia.org This is achieved because the strongly electron-withdrawing cyano group stabilizes the α-carbanion formed during the reaction sequence. ias.ac.in

A crucial intermediate in the cyanide-catalyzed this compound condensation is the cyanohydrin intermediate, often referred to as Lapworth's cyanohydrin. mdpi.comias.ac.inresearchgate.net The formation of this intermediate is initiated by the nucleophilic addition of the cyanide ion to the carbonyl carbon of one benzaldehyde (B42025) molecule. organic-chemistry.orgslideshare.net This addition is followed by a proton transfer, leading to the formation of the cyanohydrin anion. organic-chemistry.org The cyanohydrin anion then acts as the acyl anion equivalent, reacting with a second molecule of benzaldehyde. ias.ac.inresearchgate.net Studies indicate that in aprotic solvents like DMSO, the formation of the Lapworth's cyanohydrin intermediate can be a sequence involving steps assisted by benzaldehyde. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have provided detailed insights into the mechanism of the cyanide-catalyzed this compound condensation. researchgate.netacs.orgnih.gov Investigations have explored reaction pathways, transition states, and energy barriers. mdpi.comresearchgate.netacs.org For instance, a study employing DFT analysis in the gas phase identified five transition state structures, with the formation of Lapworth's cyanohydrin being the rate-determining step. mdpi.comresearchgate.net Another computational study focusing on the reaction in aprotic solvents determined a dominant pathway where the reaction of the cyanide/benzaldehyde complex with another benzaldehyde molecule to form an alpha-hydroxy ether is the rate-determining step, with an activation free energy barrier of 26.9 kcal/mol. researchgate.netacs.orgnih.gov The step involving the formation of the cyanohydrin intermediate from the alpha-hydroxy ether was found to be partially rate-determining with a barrier of 20.0 kcal/mol. researchgate.netacs.orgnih.gov

Computational data on activation free energies (ΔGa) for key steps in the cyanide-catalyzed this compound condensation in aprotic solvent:

StepActivation Free Energy (kcal/mol)
Reaction of cyanide/benzaldehyde complex with benzaldehyde26.9 researchgate.netacs.orgnih.gov
Formation of cyanohydrin intermediate from alpha-hydroxy ether20.0 researchgate.netacs.orgnih.gov
Formation of Lapworth's cyanohydrin (gas phase, DFT analysis)Rate-determining step mdpi.comresearchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

N-Heterocyclic carbenes (NHCs) are another class of catalysts effective in promoting the this compound condensation. mdpi.combeilstein-journals.orgacs.org Like cyanide ions, NHCs can induce umpolung reactivity in aldehydes. wikipedia.orgmdpi.comresearchgate.net

A key intermediate in NHC-catalyzed this compound condensation is the Breslow intermediate. mdpi.combeilstein-journals.orgacs.orgrsc.org This intermediate is formed after the nucleophilic NHC adds to the aldehyde carbonyl, followed by proton transfer. mdpi.comacs.org The Breslow intermediate is an acyl anion equivalent, similar in function to the cyanohydrin intermediate in cyanide catalysis. mdpi.comacs.org It possesses an enaminol-like structure and is crucial for the umpolung of the aldehyde. acs.orgrsc.org The Breslow intermediate then reacts with a second molecule of aldehyde, leading to the formation of the this compound product and regeneration of the NHC catalyst. beilstein-journals.orgacs.org The formation of the Breslow intermediate can involve a proton shift, which in protic solvents may be an intermolecular process assisted by solvent molecules. rsc.org Computational studies have investigated the formation and potential reaction pathways of the Breslow intermediate, including the possibility of single-electron transfer processes. rsc.orgacs.org

Application of Thiazolium and Triazolium Salt Precatalysts

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the this compound condensation, acting as effective alternatives to cyanide. Thiazolium and triazolium salts serve as common precatalysts for generating these active NHC species in situ. scispace.comrsc.orgeurjchem.comresearchgate.net The catalytic cycle involves the deprotonation of the azolium salt to form the nucleophilic carbene, which then attacks the aldehyde substrate. scispace.comlatech.edulibretexts.orgsciencemadness.orgbeilstein-journals.orgmidnaporecollege.ac.in

Research has explored a variety of thiazolium and triazolium salt structures to optimize catalytic activity and selectivity. Chiral variants of these salts have been particularly investigated for asymmetric this compound condensation, aiming to produce enantioenriched this compound products. While early chiral thiazolium catalysts showed limited success in terms of enantioselectivity and yield, later generations and chiral triazolium salts have demonstrated significant improvements. scispace.comnih.gov

Studies have shown that triazolium salts can exhibit different kinetic behavior compared to thiazolium ions under catalytic conditions. rsc.org The pKa values of triazolium salts are generally lower than those of their thiazolium counterparts, which correlates with enhanced reaction rates in the this compound condensation. rsc.org Structure-activity relationship studies have revealed the importance of substituents on the azolium ring in influencing catalytic performance, including the length of alkyl chains and the presence of protic or bulky groups, which can impact hydrogen bonding interactions and steric hindrance. scispace.comrsc.orgeurjchem.comorganic-chemistry.org

For instance, a chiral bicyclic triazolium salt developed by Enders et al. demonstrated high efficiency in asymmetric this compound condensation, achieving yields up to 83% and enantiomeric excesses (ee) as high as 95% with various aromatic aldehydes. organic-chemistry.org This high asymmetric induction was attributed to the conformational rigidity of the bicyclic carbene and steric shielding by a tert-butyl group. organic-chemistry.org

The following table summarizes some representative results obtained with chiral thiazolium and triazolium precatalysts in asymmetric this compound condensation:

Imidazolium (B1220033) Salt Catalysis in Aqueous Media

The development of catalytic systems that operate efficiently in aqueous media is highly desirable from a green chemistry perspective. Imidazolium salts have been successfully employed as precatalysts for this compound condensation in water. eurjchem.combeilstein-journals.orgnih.govresearchgate.netresearchgate.net

One strategy to facilitate this compound condensation in water using imidazolium salts involves the design of catalysts with long aliphatic side chains. These hydrophobic chains can induce the formation of micelles in the aqueous medium, creating a favorable microenvironment for the reaction between hydrophobic aldehyde substrates. beilstein-journals.orgnih.govresearchgate.net This micellar catalysis can lead to improved reactivity. beilstein-journals.orgnih.gov

Bis(benzimidazolium) precursors featuring a long aliphatic bridge between the two imidazolium entities have also been reported as efficient catalysts for the homothis compound condensation in aqueous media. beilstein-journals.orgnih.gov The aggregation of these units in water is believed to create a hydrophobic pocket that promotes the reaction. beilstein-journals.orgnih.gov

Imidazolium-based catalysts can also be immobilized on solid supports or utilized as ionic liquids, offering potential advantages in terms of catalyst separation and recycling in aqueous systems. researchgate.netresearchgate.net

Biocatalytic and Coenzyme-Mediated Approaches

Nature provides elegant solutions for chemical transformations, and biocatalytic approaches offer a compelling route for organic synthesis. The this compound condensation has a close analogy in biological systems, where enzymes utilize coenzymes to catalyze similar reactions. Thiamine (B1217682) (Vitamin B1) is a key coenzyme involved in these processes. latech.edulibretexts.orgsciencemadness.orgmidnaporecollege.ac.inias.ac.inchemistrylearner.com

The catalytic activity of thiamine in biochemical reactions, including those resembling the this compound condensation, is attributed to the presence of its thiazolium ring. scispace.comlatech.edulibretexts.orgsciencemadness.orgmidnaporecollege.ac.inias.ac.inchemistrylearner.com This highlights the fundamental role of the thiazolium moiety in facilitating the necessary chemical transformations.

Thiamine (Vitamin B1) Catalysis and its Mechanism

Thiamine hydrochloride, particularly in its biologically active form, thiamine pyrophosphate (TPP), can catalyze the this compound condensation in a manner analogous to cyanide. latech.edusciencemadness.orgias.ac.inchemistrylearner.com The mechanism, elucidated by Breslow, involves the formation of a transient, but crucial, intermediate known as the Breslow intermediate. scispace.comlatech.edulibretexts.orgsciencemadness.orgbeilstein-journals.orgmidnaporecollege.ac.in

The catalytic cycle begins with the deprotonation of the acidic C2 proton of the thiazolium ring of thiamine, generating a resonance-stabilized ylide (or carbene). latech.edulibretexts.orgmidnaporecollege.ac.in This ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde molecule to form an adduct. Subsequent proton transfer and elimination of the thiazolium species from this adduct, after reaction with a second aldehyde molecule, yields the this compound product and regenerates the thiamine catalyst. scispace.comlatech.edulibretexts.orgsciencemadness.orgbeilstein-journals.orgmidnaporecollege.ac.in

The ability of the thiazolium ion to effectively stabilize the intermediate carbanion (the Breslow intermediate) is critical to its catalytic function, mirroring the role of the cyanide ion in the traditional this compound condensation. latech.edusciencemadness.orgchemistrylearner.com Experimental evidence, such as the reactivity profile of substituted benzaldehydes, supports this proposed mechanism. sciencemadness.org

Supramolecular Catalysis in this compound Condensation

Supramolecular chemistry, which focuses on non-covalent interactions, has provided novel strategies for catalysis, including in the context of the this compound condensation. Supramolecular assemblies and host-guest systems can influence reaction rates and selectivities by providing confined reaction environments or facilitating substrate proximity. researchgate.netrsc.orgscispace.comnih.govnih.govmdpi.com

Cyclodextrins, cyclic oligosaccharides with a hydrophobic interior cavity and a hydrophilic exterior, are prominent examples of supramolecular hosts that have been applied to catalyze the this compound condensation. researchgate.netrsc.orgscispace.comnih.govmdpi.com

Alternative Catalytic Systems and Conditions

Beyond the widely studied thiazolium, triazolium, and imidazolium salt catalysts, research continues to explore alternative catalytic systems and reaction conditions for the this compound condensation.

Historically, cyanide salts like sodium or potassium cyanide were the traditional catalysts for this reaction. latech.edusciencemadness.orgias.ac.inchemistrylearner.com While effective, their inherent toxicity has driven the search for less hazardous alternatives.

Modern approaches include the use of ionic liquids, which can serve as both the reaction medium and the catalyst precursor. researchgate.netresearchgate.net These systems can offer advantages such as improved reaction rates and simplified product separation. Microwave irradiation has also been employed to accelerate the this compound condensation under milder conditions. researchgate.net

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and versatile approach for organic synthesis, including the formation of carbon-carbon bonds and the synthesis of various organic compounds. benthamdirect.comresearchgate.net These methods often avoid the need for hazardous oxidants and reductants by utilizing electrons as traceless reagents. benthamdirect.com Electrochemical synthesis has been explored for the this compound condensation, providing a mild route to α-hydroxy ketones. researchgate.net For example, the this compound condensation of benzaldehyde can be efficiently performed under mild conditions in an electrolysis cell. researchgate.net The use of ionic liquids, such as BMIm-BF4, in electrochemical reactions can serve a dual role as both solvent-supporting electrolyte and precatalyst, leading to good yields of this compound. researchgate.net Beyond the direct this compound condensation, electrochemical oxidation has been applied to the synthesis of this compound bis-ethers from alkynes and alcohols under mild conditions without external oxidants or transition metal catalysts. rsc.org Preliminary mechanistic studies suggest that the carbonyl oxygen in the product originates from water in this electrooxidation of alkynes. rsc.org Electrosynthesis is recognized as a cost- and atom-efficient sustainable technology for various organic transformations. researchgate.net

Synthesis of Specific this compound Derivatives

This compound serves as a key intermediate for the synthesis of numerous derivatives with diverse applications. Its α-hydroxy ketone structure allows for various transformations, including oxidation, condensation with amines, and other functionalization reactions.

Oxidative Transformations to Benzil (B1666583)

The oxidative transformation of this compound to benzil, an α-diketone, is a widely studied reaction. This conversion involves the oxidation of the secondary alcohol group in this compound to a ketone. Various reagents and catalytic systems have been developed for this transformation. researchgate.netrsc.orgnih.gov Classical oxidizing agents such as nitric acid, Fehling's solution, thallium nitrate (B79036), ammonium (B1175870) nitrate-copper acetate (B1210297), bismuth nitrate-copper acetate, and ferric nitrate have been used. researchgate.net However, some of these methods suffer from drawbacks like long reaction times, lower yields, expensive catalysts, harsh conditions, or complex workup procedures. researchgate.net More recently, transition metal catalysts, particularly those with Schiff base ligands, have shown promise for the efficient oxidation of benzoins to benzils using green oxidants like hydrogen peroxide. researchgate.netnih.gov For instance, manganese(II) Schiff base complexes have been successfully employed as reusable catalysts for this oxidation at room temperature, yielding benzil derivatives in high yield and purity. researchgate.net Oxovanadium(IV) Schiff base complexes have also demonstrated high conversion and excellent selectivity for benzil formation using H2O2 as the oxidant, with optimized conditions often involving slightly elevated temperatures. nih.gov Diaryltellurium dicarboxylates have also been investigated for the oxidation of this compound derivatives under mild conditions, proceeding without the need for acids or bases and furnishing products in good to excellent yields. rsc.org Electrochemical oxidation in the presence of a catalytic amount of KI in basic media has also been explored for the conversion of benzoins to benzils. researchgate.net The synthesis of benzil from this compound using nitric acid is a classic organic chemistry experiment involving the oxidation of a secondary alcohol. ijarsct.co.in This reaction typically occurs in a solvent like ethanol (B145695) or methanol (B129727) and can involve a hemiketal intermediate. ijarsct.co.in Factors such as reactant concentration, temperature, and reaction time can influence the yield. ijarsct.co.in

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are commonly synthesized via the condensation of a primary amine with an aldehyde or ketone. ajgreenchem.commdpi.com this compound and its derivatives, possessing carbonyl groups, can react with various amines to form Schiff base derivatives. sciencescholar.usajol.info This condensation reaction typically involves mixing the this compound compound with an amine in a suitable solvent, often with the addition of a catalyst like glacial acetic acid, followed by refluxing. sciencescholar.usajol.info The resulting Schiff bases can be characterized using spectroscopic techniques such as UV, IR, 1H NMR, and C.H.N analysis. sciencescholar.usresearchgate.net Studies have reported the synthesis of new Schiff base derivatives by reacting this compound and substituted benzoins (e.g., 4,4-dimethyl this compound, 4,4-dichloro this compound) with amines like alanine. sciencescholar.usresearchgate.net These reactions yield new Schiff base compounds, which have been characterized spectroscopically. sciencescholar.usresearchgate.net Schiff bases derived from aromatic ketones and aldehydes are generally stable. ajol.info

Glycosylation Reactions for this compound Derivatives

Glycosylation reactions involve the formation of a glycosidic bond between a carbohydrate and another functional group. While the direct glycosylation of this compound itself is not explicitly detailed in the search results, the broader context of glycosylation reactions and the synthesis of sugar derivatives are discussed in relation to electrochemical methods and N-heterocyclic carbene (NHC) catalysis. researchgate.netresearchgate.net NHC catalysis has been employed in various reactions, including those relevant to carbohydrate chemistry and the synthesis of complex molecules. researchgate.net Some research highlights NHC-catalyzed stereoselective glycosylation reactions involving modified sugar structures like 2-nitrogalactals. researchgate.net These reactions demonstrate the potential for NHC catalysis in constructing glycosidic linkages with control over stereochemistry. researchgate.net The development of new glycosylation reactions, particularly those that are mild and selective, is an ongoing area of research in organic chemistry, especially for the synthesis of deoxyglycosides. researchgate.net Electrochemical methods have also been utilized in glycosylation, for example, in the synthesis of cyclic oligosaccharides. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to minimize environmental impact and improve reaction efficiency. This involves exploring alternative reaction media, utilizing energy-efficient activation methods, and enhancing atom economy.

Solvent-Free and Aqueous Reaction Media

Traditional this compound condensation often employs hazardous solvents like ethanol, particularly with cyanide catalysts. Green chemistry approaches seek to replace these with more environmentally benign options, such as water or solvent-free conditions.

Research has shown that the this compound condensation can be significantly faster in aqueous media compared to ethanol when using inorganic salts like LiCl midnaporecollege.ac.in. The rate of the cyanide-catalyzed this compound condensation was reported to be 200-fold faster in water than in ethanol midnaporecollege.ac.in. This acceleration in water may be attributed to hydrophobic effects, where the addition of salts like LiCl increases the reaction rate, suggesting acceleration by hydrophobic packing in the transition state midnaporecollege.ac.in.

Thiamine hydrochloride (Vitamin B1) and its derivative, the thiazolium ylide, have been identified as catalysts for the this compound condensation under green conditions, including in aqueous ethanol solutions, replacing the need for poisonous cyanide midnaporecollege.ac.inworldwidejournals.comvidyanagarcollege.netijfmr.com. This coenzyme-catalyzed reaction in aqueous ethanol offers a safer alternative to methods using sodium cyanide and ethanol with prolonged heating worldwidejournals.com.

Furthermore, benzimidazolium salts have been shown to catalyze the this compound condensation in water in the presence of a base like triethylamine (B128534) researchgate.net. Notably, benzimidazolium molecules with long aliphatic chain substituents, such as linear dodecane, have proven to be particularly efficient catalysts in aqueous media researchgate.net. Chiral N-heterocyclic carbenes (NHCs) have also been successfully employed as catalysts for asymmetric this compound condensation in water, achieving good to high yields and high enantioselectivities acs.org. Water in this context is proposed to act as a proton shuttle acs.org.

Solvent-free conditions have also been explored for this compound synthesis, often coupled with other green chemistry techniques. For instance, solventless this compound condensation of benzaldehyde has been reported using sodium methoxide (B1231860) and imidazolium-based ionic liquids under microwave irradiation scienceasia.org. Immobilized NHC catalysts have also demonstrated effectiveness in catalyzing furfural (B47365) condensation to furoin (B1674284) under solvent-free conditions, achieving high yields rsc.org. Some solvent-free NHC-catalyzed this compound reactions of solid aldehydes can proceed via solid-to-solid conversions, even below the melting points of the reactants, potentially involving a semisolid state acs.org. The addition of a small amount of a solvent like THF can significantly enhance yields in these solvent-free reactions of solid substrates acs.org.

Utilization of Ultrasonic Activation

Ultrasonic irradiation has emerged as a valuable tool in green chemistry for promoting organic reactions, including the this compound condensation. Ultrasound can offer advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods asianpubs.org.

Studies have investigated the kinetics of KCN-catalyzed this compound condensation of benzaldehyde in water and ethanol-water mixtures under ultrasonic irradiation at 22 kHz acs.orgnih.gov. While ultrasound can sometimes retard reactions by affecting hydrophobic interactions and suppressing the stabilization of encounter complexes, it can accelerate reactions by perturbing the solvent stabilization of the initial state of reagents acs.orgnih.gov.

Ultrasonic activation has been successfully applied in the synthesis of symmetrical and unsymmetrical this compound derivatives from benzaldehyde derivatives with potassium cyanide in dimethyl sulfoxide (B87167) (DMSO) asianpubs.orgresearchgate.net. This method is described as rapid, highly efficient, and mild, affording products at room temperature in short reaction times with high yield and purity asianpubs.orgresearchgate.net.

Ionic liquid catalysts, prepared with auxiliary ultrasonication, have been shown to significantly promote the condensation of aldehydes, ammonium acetate, and benzil or this compound mdpi.com. These ultrasound-assisted reactions achieved higher yields and shorter reaction times compared to methods under conventional reflux conditions mdpi.com. Similarly, ultrasound-assisted synthesis of hydroxy this compound compounds has been reported using potassium cyanide in DMSO ktu.edu.tr.

Neat this compound condensation in recyclable room-temperature ionic liquids under ultrasonic activation has also been explored medcraveonline.com. Low-frequency ultrasonic irradiation (30 kHz) has been reported to give similar conditions and yields in this compound condensation catalyzed by azolium cations with basic counter-anions compared to microwave-assisted reactions medcraveonline.com.

Atom Economy Enhancements

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all atoms of the reactants into the final product, thereby minimizing waste. The this compound condensation, in its ideal form, is inherently an atom-economical reaction.

The this compound condensation, which involves the coupling of two aromatic aldehydes to form an α-hydroxy ketone, is theoretically 100% atom economical testbook.comtaylorandfrancis.comacs.org. This is because the two reactant molecules combine directly to form the product with no atoms being discarded as by-products acs.org. The reaction is considered a dimerization rather than a condensation in the classical sense, as no water molecule is liberated acs.org.

Green chemistry approaches in this compound synthesis often aim to maintain or enhance this inherent atom economy while addressing other aspects like catalyst toxicity and reaction conditions. For example, the use of thiamine as a catalyst instead of more hazardous chemicals in the synthesis of this compound from benzaldehyde follows green chemistry principles, including 100% atom economy scribd.com.

While the ideal this compound condensation is 100% atom economical, side reactions or the formation of unwanted by-products can reduce the actual atom economy in practice. Therefore, research into green synthetic methodologies often focuses on developing highly selective catalytic systems and optimized reaction conditions to minimize side reactions and maximize the yield of the desired this compound product, thereby enhancing the effective atom economy of the process.

Advanced Reaction Scope and Stereochemical Aspects of Benzoin Chemistry

Homo-Benzoin Condensation Pathways

The homo-benzoin condensation is the dimerization of two identical aldehyde molecules to form an α-hydroxy ketone, also known as an acyloin. beilstein-journals.org This reaction is a classic example of umpolung, or polarity reversal, where the typically electrophilic carbonyl carbon of an aldehyde is converted into a nucleophilic species. semanticscholar.org This transformation is most commonly catalyzed by N-heterocyclic carbenes (NHCs) or cyanide ions.

The mechanism, first elucidated by Breslow, involves the nucleophilic attack of the catalyst (e.g., an NHC) on the aldehyde's carbonyl carbon. semanticscholar.org This is followed by a proton transfer to generate the key "Breslow intermediate," an enaminol species that acts as an acyl anion equivalent. semanticscholar.org This nucleophilic intermediate then attacks a second molecule of the aldehyde. Subsequent elimination of the catalyst regenerates the active catalytic species and yields the benzoin (B196080) product. semanticscholar.org Each step in this catalytic cycle is reversible. semanticscholar.org

The scope of the homo-benzoin condensation has been extended to various aromatic and heteroaromatic aldehydes. d-nb.info Research has shown that neutral and electron-rich aromatic aldehydes generally provide high yields of the corresponding this compound products. d-nb.info The reaction can be performed under mild conditions, often at room temperature, and has been adapted to greener reaction media, including water. d-nb.info

Aldehyde TypeReactivity/YieldReference
Neutral AromaticHigh d-nb.info
Electron-Rich AromaticHigh d-nb.info
Electron-Deficient AromaticSluggish d-nb.info
AliphaticSluggish d-nb.info

Crossed this compound Condensation Strategies

The crossed this compound condensation involves the reaction between two different aldehydes, presenting a significant challenge in controlling chemoselectivity to avoid the formation of undesired homo-benzoin products. beilstein-journals.org Strategies to achieve high selectivity in crossed this compound reactions often rely on exploiting the inherent electronic and steric differences between the two aldehyde partners.

One successful approach involves the use of a large excess of one of the aldehydes, typically the more readily available or less expensive one, to favor the formation of the desired cross-product. beilstein-journals.org Another strategy is to employ aldehydes with distinct electronic properties. For instance, the reaction between an electron-rich aromatic aldehyde and an electron-deficient one can be highly selective. beilstein-journals.org

N-heterocyclic carbene catalysts have been instrumental in advancing crossed this compound condensation methodologies. beilstein-journals.org Specially designed NHC catalysts can exhibit preferential reactivity towards one aldehyde, forming the Breslow intermediate, which then selectively reacts with the second aldehyde. For example, certain triazolium-based NHCs have been shown to catalyze the chemoselective cross-benzoin reaction between aliphatic and aromatic aldehydes with high efficiency. beilstein-journals.org Furthermore, the reaction has been extended to include other carbonyl electrophiles, such as ketones and α-ketoesters, expanding the diversity of accessible α-hydroxy carbonyl compounds. beilstein-journals.org

Aza-Benzoin Reactions and Nitrogen-Based Electrophiles

The aza-benzoin reaction is a variation of the this compound condensation where an imine acts as the electrophile in place of an aldehyde. nih.gov This reaction provides a direct route to valuable α-amino ketones, which are important building blocks in medicinal chemistry and organic synthesis. nih.gov The reaction is typically catalyzed by N-heterocyclic carbenes and involves the coupling of an aldehyde with an activated imine. nih.gov

The mechanism is analogous to the traditional this compound condensation. The NHC catalyst reacts with an aldehyde to form the Breslow intermediate. nih.gov This nucleophilic species then attacks the electrophilic carbon of the imine. A subsequent proton transfer and elimination of the catalyst yield the α-amino ketone product. nih.gov A critical aspect for the success of the aza-benzoin reaction is kinetic control, ensuring that the Breslow intermediate reacts preferentially with the imine over a second molecule of the aldehyde. nih.gov

To enhance the electrophilicity of the imine and promote the desired reaction pathway, imines are often activated with electron-withdrawing groups on the nitrogen atom. nih.gov Common activating groups include sulfonyl, N-Boc, and phosphinoyl groups. The scope of the aza-benzoin reaction is broad, encompassing a variety of aldehydes and activated imines, including those derived from isatins. beilstein-journals.org

Electrophile TypeActivating GroupProduct
ImineSulfonylα-Amino Ketone
ImineN-Bocα-Amino Ketone
IminePhosphinoylα-Amino Ketone
Isatin-derived Ketimine-Quaternary Aminooxindole

Intramolecular this compound Reaction Methodologies

The intramolecular this compound reaction involves the cyclization of a molecule containing two aldehyde functionalities, or an aldehyde and a ketone, to form cyclic α-hydroxy ketones (acyloins). This methodology provides an efficient route to various carbocyclic and heterocyclic ring systems. beilstein-journals.org The reaction is typically catalyzed by N-heterocyclic carbenes.

The first examples of intramolecular this compound condensations involved the cyclization of dialdehydes like glutaraldehyde and hexanedial to form five- and six-membered rings, respectively. beilstein-journals.org More advanced applications include intramolecular crossed-benzoin reactions between an aldehyde and a ketone moiety within the same molecule. These reactions have been successfully employed in the synthesis of complex polycyclic structures, such as functionalized quinones. beilstein-journals.org

Enantioselective versions of the intramolecular this compound reaction have also been developed, utilizing chiral NHC catalysts to produce cyclic acyloins with high levels of stereocontrol. beilstein-journals.org This has proven particularly useful for constructing molecules with quaternary stereocenters, which are often challenging to synthesize using other methods. beilstein-journals.org The substrates for these reactions are often readily accessible, making it a powerful tool for the synthesis of complex natural products and chiral building blocks. beilstein-journals.org

Stereoselective and Asymmetric Synthesis of Chiral Benzoins

The development of stereoselective and asymmetric methods for the synthesis of chiral benzoins has been a major focus in modern organic chemistry, as these compounds are valuable precursors for a wide range of chiral ligands, auxiliaries, and biologically active molecules.

Chiral Catalyst Design and Application

The asymmetric this compound condensation is most effectively achieved through the use of chiral N-heterocyclic carbene catalysts. semanticscholar.org A variety of chiral NHC precatalysts, primarily derived from thiazolium and triazolium salts, have been designed and synthesized. semanticscholar.org These catalysts are often derived from readily available chiral sources such as amino acids, amino alcohols, and terpenes. beilstein-journals.org

The design of effective chiral NHC catalysts often incorporates several key features:

Steric Bulk: Bulky substituents on the catalyst can create a chiral pocket around the active site, effectively shielding one face of the reacting molecules and directing the approach of the substrate.

Hydrogen Bonding: The incorporation of hydrogen bond donor groups, such as amides or ureas, into the catalyst structure can help to orient the substrates through non-covalent interactions, leading to higher enantioselectivity. acs.org

Electronic Tuning: Adjusting the electronic properties of the catalyst, for example by introducing electron-withdrawing groups, can influence both the reactivity and the enantioselectivity of the reaction. acs.org

Chiral triazolium salts have emerged as particularly effective precatalysts for asymmetric this compound reactions, often providing high yields and excellent enantioselectivities for a range of aromatic and aliphatic aldehydes. beilstein-journals.orgsemanticscholar.org These catalysts have been successfully applied in both homo- and crossed-benzoin condensations, as well as in aza-benzoin and intramolecular variants.

Diastereoselectivity Studies and Control

In crossed-benzoin reactions where new stereocenters are formed adjacent to existing ones, controlling the diastereoselectivity is crucial. The diastereomeric outcome of these reactions can be influenced by both the substrate and the catalyst.

Substrate control is a powerful strategy for directing diastereoselectivity. In the cross-benzoin reaction between aldehydes and α-amino aldehydes, the protecting group on the nitrogen atom has been shown to completely reverse the diastereoselectivity. nsf.gov For instance, N-Boc-protected α-amino aldehydes typically yield the anti-diastereomer, while N-Bn-N-Boc-protected α-amino aldehydes produce the syn-diastereomer. nsf.gov This switch in selectivity is attributed to the presence or absence of an intramolecular hydrogen bond. In the N-Boc case, a hydrogen bond directs the conformation of the aldehyde, leading to the anti product. Replacing the N-H with an N-Bn group removes this hydrogen-bonding capability, resulting in a different preferred transition state and the formation of the syn product.

The Felkin-Anh model is often used to rationalize the observed diastereoselectivity in these reactions. nsf.gov This model predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound by considering the steric hindrance of the substituents on the adjacent stereocenter. By analyzing the relative energies of the possible transition states, the major diastereomer can be predicted.

Catalyst control over diastereoselectivity is also an active area of research. Chiral NHC catalysts can influence the diastereomeric ratio of the products by creating a specific chiral environment that favors one transition state over the others. In some cases, the catalyst can override the inherent facial bias of the substrate, leading to "catalyst-controlled" diastereoselectivity. The interplay between substrate and catalyst control allows for the selective synthesis of all possible stereoisomers of the this compound product.

SubstrateProtecting GroupMajor DiastereomerRationale
α-Amino AldehydeN-BocantiIntramolecular Hydrogen Bond
α-Amino AldehydeN-Bn-N-BocsynAbsence of Hydrogen Bond

Deracemization Techniques for Optically Pure this compound Compounds

The synthesis of enantiomerically pure compounds is a significant focus in modern organic chemistry due to their widespread applications. For chiral molecules like this compound, which possess a stereogenic center, obtaining a single enantiomer from a racemic mixture is a critical challenge. Deracemization is a highly effective strategy for this purpose, offering the potential for a theoretical yield of 100% of a single, desired stereoisomer from a racemate. Various techniques have been developed for the deracemization of this compound and its derivatives, including dynamic kinetic resolution (DKR), enzymatic methods, metal-catalyzed aerobic oxidative kinetic resolution, and reagent-mediated resolution.

Dynamic Kinetic Resolution (DKR) has emerged as a powerful tool for the synthesis of optically pure this compound derivatives. This technique combines the enantioselective transformation of one enantiomer with the in-situ racemization of the other, allowing for the conversion of the entire racemic starting material into a single enantiomeric product. A notable application of DKR in this compound chemistry involves the use of chiral N-heterocyclic carbene (NHC) catalysts. For instance, the intramolecular cross-benzoin reaction of β-ketoesters and 1,3-diketones can be achieved with high enantio- and diastereoselectivity through a DKR process catalyzed by a chiral NHC. This method facilitates the formation of tetralone derivatives bearing two adjacent stereocenters with excellent stereocontrol. Similarly, the dynamic kinetic resolution of β-halo α-keto esters has been accomplished via an asymmetric cross-benzoin reaction, also catalyzed by a chiral NHC. This process generates fully substituted β-halo α-glycolic acid derivatives with high diastereo- and enantioselectivity.

Enzymatic and Microbial Deracemization offers a green and efficient alternative to traditional chemical methods. Microorganisms and isolated enzymes can exhibit high enantioselectivity in their transformations. For example, the microorganism Rhizopus oryzae has been shown to possess lipase (B570770), alcohol dehydrogenase (ADH), and racemase activities, enabling the deracemization of racemic this compound acetate (B1210297) to produce enantiopure (S)-benzoin with approximately 100% conversion and 96% enantiomeric excess. This process involves the selective hydrolysis of the acetate, coupled with the racemization of the unreacted enantiomer. Another example is the use of Aureobasidium pullulans strains, which can catalyze the deracemization of rac-benzoin to yield (S)-benzoin under mild conditions. The stereochemical outcome of these microbial transformations can sometimes be influenced by reaction parameters such as pH, substrate concentration, and reaction time, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.

Other notable deracemization strategies include metal-catalyzed aerobic oxidative kinetic resolution and reagent-mediated resolution , which further expand the toolkit available for accessing enantiomerically pure this compound compounds. These diverse approaches underscore the importance of developing efficient methods to resolve racemic mixtures, thereby providing access to valuable chiral building blocks for various applications.

Substrate Scope Expansion: Aliphatic and Heteroaromatic Aldehydes

The classical this compound condensation has traditionally been associated with aromatic aldehydes. However, the advent of N-heterocyclic carbene (NHC) catalysis has significantly broadened the substrate scope of this reaction, enabling the efficient coupling of both aliphatic and heteroaromatic aldehydes. This expansion has unlocked new synthetic pathways to a diverse range of α-hydroxy ketones.

The cross-benzoin reaction, involving two different aldehydes, has been a particular area of focus. A key challenge in cross-benzoin reactions is achieving high chemoselectivity, as four different products can potentially form. NHC catalysts have proven instrumental in overcoming this challenge, allowing for controlled cross-couplings.

Aliphatic Aldehydes can now be effectively employed in this compound-type reactions, particularly in cross-condensations with other electrophiles. For instance, the highly chemo- and enantioselective intermolecular cross-benzoin reaction between aliphatic aldehydes and α-ketoesters has been successfully developed. This reaction, catalyzed by an electron-deficient valine-derived triazolium salt, provides access to enantiomerically enriched tertiary alcohols. The aliphatic aldehyde functions as the acyl anion precursor in this transformation. Both linear and branched aliphatic aldehydes have been shown to be viable substrates in these reactions.

Below is a table summarizing the performance of various aliphatic aldehydes in the cross-benzoin reaction with ethyl benzoylformate, catalyzed by a chiral NHC.

Aliphatic AldehydeProductYield (%)ee (%)
Isovaleraldehyde2-hydroxy-1-phenyl-3-methyl-1-butanone8592
Propanal2-hydroxy-1-phenyl-1-pentanone7888
Butanal2-hydroxy-1-phenyl-1-hexanone8290
Cyclohexanecarboxaldehyde1-cyclohexyl-2-hydroxy-2-phenylethanone7591

Heteroaromatic Aldehydes have also been successfully incorporated into the this compound condensation, further diversifying the accessible molecular architectures. The asymmetric cross-benzoin-type reaction of heteroaromatic aldehydes with various trifluoromethyl ketones has been demonstrated, yielding products in good to excellent yields and with moderate to good enantioselectivities. These reactions showcase the ability of heteroaromatic aldehydes to act as effective acyl anion donors in the presence of suitable NHC catalysts. Research has shown that heteroaromatic aldehydes can be highly reactive substrates, in some cases leading to nearly quantitative yields in short reaction times.

The following table illustrates the scope of the asymmetric cross-benzoin reaction between various heteroaromatic aldehydes and 1,1,1-trifluoroacetophenone.

Heteroaromatic AldehydeProductYield (%)ee (%)
2-Furaldehyde2-hydroxy-1-(furan-2-yl)-2-phenyl-ethanone9285
2-Thiophenecarboxaldehyde2-hydroxy-2-phenyl-1-(thiophen-2-yl)-ethanone8882
3-Pyridinecarboxaldehyde2-hydroxy-2-phenyl-1-(pyridin-3-yl)-ethanone7578
2-Pyridinecarboxaldehyde2-hydroxy-2-phenyl-1-(pyridin-2-yl)-ethanone8180

The successful integration of both aliphatic and heteroaromatic aldehydes into the this compound condensation highlights the versatility and power of modern catalytic methods, particularly those employing N-heterocyclic carbenes. This expanded substrate scope allows for the synthesis of a much broader array of complex and functionally diverse α-hydroxy ketones.

Spectroscopic and Advanced Analytical Characterization of Benzoin

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For benzoin (B196080), IR spectroscopy provides key insights into its molecular structure and can be applied in various analytical contexts.

Vibrational Analysis and Functional Group Assignment

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group and the carbonyl (C=O) group. A broad absorption band is typically observed in the 3200-3600 cm⁻¹ range, which is attributed to the O-H stretching vibration. The breadth of this band is indicative of hydrogen bonding, which is present in solid this compound and can also occur in concentrated solutions brainly.combrainly.comresearchgate.net. A strong, sharp peak appears around 1700 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group brainly.combrainly.com. Additionally, the IR spectrum shows bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching vibrations, and bands in the 1500-1600 cm⁻¹ range corresponding to the C=C stretching vibrations within the aromatic rings brainly.comlibretexts.org. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands arising from various bending and stretching vibrations, which is unique to this compound and can be used for identification libretexts.org.

Below is a table summarizing the characteristic IR absorption bands for this compound:

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)IntensityNotes
O-HStretching3200-3600Broad, StrongDue to hydrogen bonding
C=OStretching~1700Sharp, StrongKetone carbonyl
Aromatic C-HStretching3000-3100Medium
Aromatic C=CStretching1500-1600MediumIn-ring stretching
VariousBending/StretchingBelow 1500VariedFingerprint region

Purity Assessment and Identification of Reaction Intermediates

IR spectroscopy is a valuable tool for assessing the purity of synthesized this compound and for identifying products or intermediates in reactions where this compound is involved. By comparing the IR spectrum of a sample to that of pure this compound, the presence of impurities with distinct functional groups can be detected. For instance, in the synthesis of benzil (B1666583) from this compound, the disappearance of the characteristic O-H stretching band of this compound in the product's IR spectrum confirms the oxidation of the hydroxyl group to a carbonyl brainly.comscribd.comresearchgate.net. Time-resolved IR spectroscopy has also been employed to identify transient intermediate species formed during photochemical reactions of this compound derivatives, providing insights into reaction mechanisms ustc.edu.cn.

Real-time Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of in-line or in situ probes, can be applied for real-time monitoring of chemical reactions involving this compound. This technique allows for the continuous observation of changes in the concentrations of reactants, intermediates, and products by tracking the appearance or disappearance of their characteristic IR absorption bands over time nih.govmdpi.comresearchgate.net. While specific studies on real-time monitoring of this compound synthesis or reactions using IR were not detailed, the general applicability of in-line FTIR for monitoring functional group transformations and determining reaction endpoints in various chemical processes, including pharmaceutical synthesis, is well-established researchgate.netrsc.org. This capability is crucial for process control and optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure and dynamics of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide complementary information about the different nuclei within the this compound molecule.

Structural Elucidation and Conformer Analysis

NMR spectroscopy is routinely used to confirm the structure of this compound by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to the hydrogen and carbon atoms slideplayer.compnu.edu.uadavidpublisher.com. The ¹H NMR spectrum of this compound shows distinct signals for the protons of the two phenyl rings, the hydroxyl proton, and the benzylic proton adjacent to the hydroxyl group. The chemical shifts and multiplicities of these signals provide information about their electronic environment and connectivity. For example, the hydroxyl proton typically appears as a singlet (which can be confirmed by D₂O exchange), and the benzylic proton appears as a doublet or more complex multiplet depending on coupling to other protons slideplayer.com. ¹³C NMR spectroscopy reveals the unique carbon environments in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the various carbons in the aromatic rings slideplayer.compnu.edu.ua.

NMR spectroscopy can also provide insights into the conformational preferences of this compound. Theoretical and experimental studies suggest that this compound can exist in different conformations, including cis and trans isomers, with the cis isomer potentially stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen researchgate.net. While direct observation of distinct conformers by standard NMR might be challenging depending on the interconversion rate, computational studies combined with NMR data can help in understanding the conformational landscape researchgate.net.

Quantitative Determination of Diastereomeric Ratios

NMR spectroscopy, particularly ¹H NMR, is a powerful technique for the quantitative determination of diastereomeric ratios in reactions that produce diastereomers from this compound or its derivatives. Since diastereomers are different compounds, they typically exhibit distinct signals in their NMR spectra acs.orgacs.orgchegg.comwalisongo.ac.id. By integrating the areas of well-resolved signals corresponding to each diastereomer, the relative amounts of each stereoisomer in a mixture can be accurately determined.

For example, the reduction of (±)-benzoin or its derivatives, such as this compound acetate (B1210297) or this compound isopropyl ether, can yield diastereomeric hydrobenzoins acs.orgacs.orgwalisongo.ac.id. The ¹H NMR spectra of the product mixtures show separate signals for the corresponding protons in each diastereomer. Integration of these signals allows for the calculation of the diastereomeric excess (de) or the ratio of the diastereomers formed acs.orgacs.orgwalisongo.ac.id. Studies have shown how the diastereoselectivity of such reductions can be investigated by analyzing the product ratios using ¹H NMR integration acs.orgacs.orgwalisongo.ac.idnih.gov.

Below is an example of how ¹H NMR integration data might be presented for the determination of diastereomeric ratio (illustrative data based on search results):

DiastereomerCharacteristic ¹H NMR Signal (δ, ppm)Integration ValueRelative Ratio
Diastereomer ASignal XArea AArea A / (Area A + Area B)
Diastereomer BSignal YArea BArea B / (Area A + Area B)

Note: Specific chemical shifts and integration values would depend on the reaction and the specific protons being integrated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within the this compound molecule and for monitoring reactions based on changes in its absorption characteristics.

Electronic Absorption Characteristics and Reaction Progress Tracking

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. The absorption of energy at specific wavelengths corresponds to the excitation of electrons within the molecule from lower energy orbitals to higher energy orbitals, such as π to π* or n to π* transitions psgcas.ac.inmenofia.edu.eg. Organic molecules containing conjugated systems typically exhibit absorption bands in the UV-Vis region psgcas.ac.inlibretexts.org. This compound, with its aromatic rings and carbonyl group, contains chromophores and potentially auxochromes that contribute to its UV-Vis spectrum uomustansiriyah.edu.iq. The wavelength at which maximum absorbance occurs, known as λmax, is characteristic of a particular compound and its electronic environment psgcas.ac.inmenofia.edu.eg.

Changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance intensity, can be used to track the progress of chemical reactions involving this compound. For example, the this compound condensation, a reaction where two molecules of benzaldehyde (B42025) combine to form this compound, can be monitored by observing the appearance of new absorption bands corresponding to this compound or the disappearance of bands associated with the benzaldehyde reactant pearson.com. Similarly, the oxidation of this compound to benzil results in changes to the conjugated system, which can be followed using UV-Vis spectroscopy wpmucdn.com. UV-Vis spectroscopy has also been employed to study the complexation behavior of cyclodextrins with benzaldehyde and intermediates in this compound condensation reactions, providing insights into the reaction mechanisms rsc.org. Furthermore, UV-Vis spectroscopy can be used for quantitative measurements due to the direct proportionality between absorbance and concentration, allowing for the determination of reaction yields and the study of reaction kinetics menofia.edu.egresearchgate.net.

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, MS provides a definitive method for confirming its molecular weight and gaining insights into its fragmentation pathways under ionization conditions.

Electron ionization (EI) is a common method used in GC-MS, where high-energy electrons collide with the analyte molecules, causing them to ionize and often fragment nih.gov. The resulting ions are then separated based on their m/z ratio and detected, producing a mass spectrum docbrown.info. The molecular ion peak ([M]+•) in the mass spectrum corresponds to the intact molecule that has lost one electron, providing the molecular weight of the compound docbrown.info. For this compound (C₁₄H₁₂O₂), the molecular ion peak is expected at m/z 212. rxnfinder.orgfishersci.cawikipedia.org

Fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. When this compound is subjected to EI-MS, it breaks down into smaller, charged fragments. Analyzing the m/z values of these fragment ions can help elucidate the structure of this compound researchgate.net. For instance, the presence of phenyl groups is often indicated by characteristic ions at m/z 77 ([C₆H₅]+) docbrown.info. Studies on this compound derivatives have shown that fragmentation can involve the loss of water or alcohol molecules from the protonated molecular ion, leading to characteristic fragment ions nih.gov. For example, the [M+H-H₂O]+ ion at m/z 195 has been observed for this compound in positive ion mode MS nih.gov. While the fragmentation pattern can be influenced by the ionization method, MS remains a crucial technique for the unambiguous identification of this compound based on its unique mass spectral fingerprint nih.govnih.gov. Predicted GC-MS spectra for non-derivatized this compound are also available, providing a reference for identification hmdb.ca.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for separating this compound from mixtures, purifying it, and analyzing its purity. These methods exploit the differences in the partitioning behavior of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is particularly suitable for analyzing compounds like this compound that may not be volatile enough for GC analysis or are sensitive to heat. In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column chromatographyonline.com. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases.

HPLC with UV detection is commonly used for analyzing this compound due to its UV-absorbing chromophores sigmaaldrich.comsielc.com. Various stationary phases and mobile phase compositions can be employed depending on the specific analytical goal. For instance, chiral stationary phases are used to separate the enantiomers of this compound sigmaaldrich.comacs.org. A specific example of HPLC conditions for separating this compound enantiomers involves using an Astec Cellulose DMP column with a mobile phase of heptane, isopropanol, and trifluoroacetic acid, detected by UV at 254 nm sigmaaldrich.com. HPLC is also valuable for assessing the purity of this compound and for quantitative analysis hplc.eu.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While this compound itself may require derivatization for effective GC analysis due to its relatively low volatility compared to some other compounds, GC-MS is extensively used for analyzing mixtures containing this compound, such as extracts from natural sources like this compound gum ejournalmapeki.org.

In GC-MS, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase nih.gov. Compounds separate based on their boiling points and interactions with the stationary phase. As compounds elute from the GC column, they enter the MS detector, where they are ionized, fragmented, and detected nih.govnih.gov. The resulting chromatogram shows the separated components, and the mass spectrum of each component allows for its identification by comparing the fragmentation pattern to spectral libraries or known standards researchgate.netejournalmapeki.org. GC-MS analysis of this compound gum has revealed the presence of various compounds, including cinnamic acid, cinnamyl cinnamate, and benzoic acid, alongside this compound ejournalmapeki.org. Specialized GC-MS procedures involving derivatization have been developed for the analysis of this compound resin components tandfonline.com.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, including those involving this compound. TLC is a form of solid-liquid chromatography performed on a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate utdallas.eduinterchim.com. A small amount of the reaction mixture is spotted onto the baseline of the TLC plate, and the plate is developed by placing it in a solvent or mixture of solvents (mobile phase) utdallas.edu.

As the mobile phase moves up the plate by capillary action, the components of the mixture separate based on their polarity and differential adsorption to the stationary phase utdallas.eduinterchim.com. This compound, being a polar compound due to its hydroxyl group, will interact with a polar stationary phase like silica gel chemicalbook.com. The distance traveled by a compound relative to the solvent front is represented by its retention factor (Rf) value utdallas.eduualberta.ca. Different compounds in the reaction mixture, such as reactants, products, and byproducts, will typically have different Rf values, allowing for their separation and visualization wpmucdn.comchegg.com.

TLC is frequently used to monitor the disappearance of starting material (e.g., benzaldehyde in the this compound condensation) and the appearance of the product (this compound) over time researchgate.netias.ac.in. Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by using staining agents utdallas.educbspd.com. By taking aliquots from a reaction at different time points and analyzing them by TLC, chemists can determine when a reaction is complete wpmucdn.comchegg.com. The polarity of the mobile phase can be adjusted to optimize the separation of the compounds on the TLC plate, aiming for Rf values typically between 0.3 and 0.7 for good separation utdallas.eduualberta.ca.

Theoretical and Computational Chemistry Studies on Benzoin

Density Functional Theory (DFT) Investigations

DFT is a widely used quantum mechanical method for investigating the electronic structure of atoms and molecules. It allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic descriptors.

Conformational Analysis (cis- and trans-isomers)

Studies using DFT have explored the potential energy surface of benzoin (B196080) to identify stable conformers. Three lower-energy stable structures have been found, two of which correspond to cis- and trans-benzoin isomers. The cis isomer is reported to be more favorable, with a lower energy by approximately 3.4 kcal mol⁻¹ compared to the trans isomer. This stabilization in the cis isomer is attributed to the presence of an intramolecular OH⋯O hydrogen bond. A third identified structure is the dienol tautomer (cis-stilbendiol), which is less stable than the cis-benzoin isomer by about 7.6 kcal mol⁻¹. In carbon tetrachloride solvent, this compound primarily exists in the cis conformation. researchgate.net

Here's a table summarizing the relative energies of the identified conformers:

ConformerRelative Energy (kcal mol⁻¹)
cis-Benzoin0.0
trans-Benzoin3.4
cis-Stilbendiol7.6

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are also employed to predict the vibrational spectra of this compound, which can then be compared with experimental infrared (IR) and Raman spectra. Calculated vibrational frequencies for this compound have been compared with experimental data. researchgate.net For instance, when correcting the ν(OH) and ν(CH) vibrations for anharmonicities, an average scaling factor of 0.980 has been deduced. researchgate.net The analysis of IR and Raman spectra of solid this compound has also been discussed in relation to its structure determined by X-ray diffraction. researchgate.net The isotopic ratio ν(OH)/ν(OD) provides insights into the strength of intramolecular hydrogen bonds in solution and intermolecular hydrogen bonds in the solid state, suggesting their weakness due to significant deviation from linearity. researchgate.net

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

DFT is a valuable tool for analyzing the electronic structure of molecules, including the calculation of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is an important indicator of a molecule's reactivity and electronic properties. Studies on this compound derivatives have shown HOMO-LUMO gap values ranging between 0.71 and 5.02 eV. tandfonline.com A narrow frontier orbital gap can indicate high chemical reactivity and polarizability. nih.gov

The MEP surface analysis helps visualize the distribution of electrostatic potential, identifying potential sites for nucleophilic and electrophilic attack. nih.gov Regions of negative potential are typically found around electronegative atoms, while positive potential is associated with hydrogen atoms. nih.govresearchgate.net

In-depth Mechanistic Insights using Electron Localization Function (ELF) and Catastrophe Theory

Topological analysis of the Electron Localization Function (ELF) and Catastrophe Theory can provide in-depth mechanistic insights into chemical reactions involving this compound, such as the this compound condensation. This approach, part of Bonding Evolution Theory (BET), helps understand the evolution of chemical bonds and non-bonding electron density during a reaction. mdpi.comresearchgate.net Studies utilizing ELF and catastrophe theory have investigated the mechanism of the cyanide-mediated this compound condensation, confirming the well-established Lapworth mechanism. mdpi.comresearchgate.netnih.govresearcher.life This analysis can characterize topological catastrophes in the evolution of the ELF field, offering a detailed description of electron density changes. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Structure-Activity Correlations

Quantum chemical descriptors, calculated using computational methods like DFT, play a significant role in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These descriptors can include parameters such as molecular polarizability, dipole moment, frontier molecular orbital energies (HOMO and LUMO), molecular volume, ionization potential, electron affinity, electronegativity, hardness, softness, and electrophilicity index. scirp.orgnih.govdergipark.org.tr By correlating these theoretical descriptors with experimental biological activities or chemical properties, researchers can develop predictive models and gain insights into the relationship between molecular structure and activity. scirp.orgnih.govdergipark.org.tr While the provided search results discuss quantum chemical descriptors and QSAR/QSPR in a general context and for other compounds, the application of these methods to this compound itself would involve calculating such descriptors for this compound and correlating them with any known activities or properties of this compound or its derivatives. scirp.orgnih.govdergipark.org.tr

Applications in Advanced Materials and Polymer Science

Role as Photoinitiators for Polymerization Reactions

Benzoin (B196080) compounds are widely utilized as photoinitiators, particularly for free-radical polymerization of vinyl monomers, when exposed to UV light. researchgate.net This process involves the direct absorption of light, leading to the homolytic scission of the molecule and the generation of free radicals that initiate polymerization. medicaljournalssweden.se this compound's effectiveness as a photoinitiator is linked to its ability to undergo α-cleavage upon irradiation. rsc.orgmdpi.com

While this compound itself is a popular photoinitiator, it has certain limitations, including a relatively low extinction coefficient which can be a disadvantage in polymer chemistry applications. researchgate.net To overcome this, structural modifications, such as the introduction of methyl thioether substituents, have been explored to enhance light absorption in the near-UV spectral region and improve performance in polymerization experiments, even at low initiator concentrations. researchgate.net For instance, 3',5'-dimethoxythis compound (DMB), a this compound derivative, has shown a higher photo-cleavage quantum yield (0.54) compared to this compound (0.35), making it a more efficient photoinitiator. researchgate.netmdpi.com

This compound-type photoinitiators are crucial in various industrial processes, including polymerization, photo-curing, and the development of smart materials. rsc.org They are classified as Type I photoinitiators, which generate radicals through direct bond cleavage. rsc.org The efficiency of these initiators is influenced by factors such as reactivity, molar extinction coefficient, and absorption wavelength range. medicaljournalssweden.se

Research findings highlight the successful synthesis of this compound-derived photoinitiators from biomass, demonstrating their effectiveness in promoting free radical polymerization under near-visible light irradiation. rsc.org These new photoinitiators exhibit superior optical properties compared to conventional benzoins. rsc.org

Furthermore, novel water-soluble this compound ketal-based derivatives have been developed as Type I photoinitiators for free-radical photopolymerization processes, particularly for biomedical applications. acs.org These derivatives show enhanced solubility in water and low cytotoxicity, along with excellent spectroscopic properties in the longwave ultraviolet and visible range up to 500 nm. acs.org They have proven effective in photoinitiating the free-radical polymerization of acrylate (B77674) monomers, including the formation of hydrogel materials in aqueous media. acs.org

Table 1 summarizes some properties and performance aspects of this compound and a derivative as photoinitiators based on research findings.

PhotoinitiatorTypeCleavage MechanismPhoto-cleavage Quantum YieldLight Absorption RangeNotesSource
This compoundType Iα-cleavage0.35UV (~365 nm)Popular, but lower extinction coefficient. researchgate.netmdpi.com researchgate.netmdpi.com
3',5'-Dimethoxythis compoundType Iα-cleavage0.54Near-UVHigher efficiency than this compound. researchgate.netmdpi.com researchgate.netmdpi.com
This compound Methyl EtherType IHomolytic scission-~365 nm (UV)Used in early dental composites, higher absorption than this compound. medicaljournalssweden.se medicaljournalssweden.se
This compound derivativesType IFree-radical-Up to 500 nm (Near-UV/Visible)Water-soluble, low cytotoxicity, used for hydrogels. acs.org acs.org

Development of Photosensitizer Materials

This compound compounds and their derivatives have also been explored in the development of photosensitizer materials. Photosensitizers are compounds that absorb light and transfer the absorbed energy to another molecule, often leading to the generation of reactive species. fiveable.me

Research has involved the preparation of new photoactive polymers containing this compound or benzil (B1666583) groups through the condensation of terephthalaldehyde. researchgate.net The photosensitizing property of poly(this compound) prepared this way was detected by fluorescence, showing yellow fluorescence upon irradiation at 285 nm in DMSO solution. researchgate.net While poly(benzil) did not display fluorescence at the same excitation wavelength, its use as a photosensitizer material in the photochemical cleavage of thiourea (B124793) and its derivatives has been studied. researchgate.net

This compound ethyl ether (BEE), a this compound derivative, has been used as a photosensitizer for the grafting of styrene (B11656) onto polypropylene. semanticscholar.org This highlights the potential of this compound-related structures in modifying polymer surfaces through photoinduced polymerization.

Studies on the structural and electronic properties of this compound monomers and their potential as photosensitizers for applications like dye-sensitized photovoltaics have also been conducted. semanticscholar.org

Catalysis in Polymer Production (e.g., Polyesters)

While primarily known for its role in the this compound condensation reaction, which forms α-hydroxycarbonyl compounds from aldehydes, this compound and related structures also find application, albeit less direct, in polymer production as catalysts or precursors to catalysts. researchgate.netresearchgate.net

The this compound condensation itself, catalyzed by species like cyanide ions or N-heterocyclic carbenes (NHCs), is a fundamental reaction in organic chemistry. rsc.orgresearchgate.netresearchgate.netrsc.orgbiocrick.comvot.pl NHCs, which can catalyze the this compound condensation, have also shown utility as efficient, metal-free catalysts in the ring-opening polymerization of cyclic esters, leading to the synthesis of aliphatic polyesters with controlled properties. vot.pl

Furthermore, this compound-type condensation has been utilized in the synthesis of novel biobased polyol scaffolds, such as 5,5′-dihydroxymethyl furoin (B1674284) (DHMF), from 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org DHMF, achievable through this compound-type condensation promoted by NHC catalysts or enzymes, has been employed as a monomer for the preparation of cross-linked polyesters and polyurethanes. rsc.org Enzymatic reactions, specifically using Candida antarctica lipase (B570770) B (CALB), have been demonstrated for the selective esterification of the primary hydroxyl groups of DHMF, enabling the synthesis of fully biobased linear oligoesters. rsc.org

Poly(N-heterocyclic carbene)s (poly(NHC)s) and their CO2 adducts have been explored as recyclable polymer-supported organocatalysts for various organic reactions, including the this compound condensation and transesterification reactions relevant to polymer synthesis. acs.org

Integration into Functional Materials (e.g., Optoelectronic Materials)

This compound and its derivatives are integrated into functional materials, including those with optoelectronic properties. The this compound condensation reaction and subsequent transformations can lead to the formation of structures relevant to optoelectronics. rsc.orgrsc.orgbiocrick.com

Cyclobenzoins, macrocyclic compounds prepared by the this compound cyclooligomerization of aromatic dialdehydes, have internal cavities that suggest potential as supramolecular hosts and crystalline packing that can form useful pores in the solid state. rsc.orgrsc.orgbiocrick.com Importantly, derivatization chemistry allows for their rapid functionalization into heteroacenes, which are recognized as optoelectronic materials and models for graphene defects. rsc.orgrsc.orgbiocrick.comresearchgate.net The optical and electronic properties of these heteroacenes can be studied using techniques like UV/Vis spectroscopy and cyclic voltammetry. rsc.org

Reduced benzoins, known as hydrobenzoins (1,2-diols), have been investigated as precursors to materials with non-linear optical (NLO) properties. rsc.org

This compound-functionalized polymers are readily cross-linked under UV irradiation or used for creating graft copolymer networks through photopolymerization. researchgate.net this compound-functionalized multiwalled carbon nanotubes (MWCNTs) have been proposed for surface-confined radical photopolymerization of styrene to generate MWCNT-polystyrene nanocomposites, demonstrating their utility in developing functional nanomaterials. researchgate.net

The potential of carbonyl-containing molecules and polymers prepared via this compound condensation as next-generation anode materials in organic batteries is also being explored. heika-research.de This vision stems from the aim to develop highly redox-stable organic materials with a maximum number of functional units per mass, prepared through cost-effective and environmentally benign methods. heika-research.de

The synthesis of novel functional nanomaterials for the fabrication of integrated aerospace and optoelectronic devices on small chips is an area where unconventional synthesis routes, potentially involving this compound chemistry, are being explored to create desired properties. onecentralpress.com

A new polymeric membrane sensor for aluminum ions has been developed using N,N'-Bis(this compound)-1,2-Phenylenediamine as a neutral carrier, showcasing the integration of this compound derivatives into functional materials for sensing applications. scientific.net

Table 2 summarizes some functional materials incorporating this compound or its derivatives.

Material TypeThis compound RolePotential Application AreasSource
Cyclobenzoins/HeteroacenesDerived from this compound cyclooligomerizationOptoelectronic materials, models for graphene defects rsc.orgrsc.orgbiocrick.comresearchgate.net
HydrobenzoinsReduced form of this compoundPrecursors to NLO materials rsc.org
This compound-functionalized polymersIntegrated functional groupCross-linking, graft copolymers researchgate.net
This compound-functionalized MWCNTsIntegrated functional groupMWCNT-polymer nanocomposites researchgate.net
Carbonyl-containing polymersPrepared via this compound condensationAnode materials in organic batteries heika-research.de
Polymeric membrane sensorsIncorporating this compound derivatives as carriersIon sensing (e.g., Aluminum) scientific.net

Biological and Medicinal Chemistry Research of Benzoin Derivatives

Pharmacological Activity of Synthetic Benzoin (B196080) Derivatives

The inherent reactivity of the hydroxyl and ketone functional groups in this compound allows for extensive molecular modification. By targeting these sites, chemists have generated libraries of novel compounds and screened them for various pharmacological effects.

Antimicrobial Properties

Synthetic derivatives of this compound have demonstrated notable antimicrobial activity against a spectrum of pathogens. Modifications often target the ketone group, reacting it with various hydrazines, semicarbazide, and hydroxylamine (B1172632) to create new chemical entities. researchgate.net These derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria.

In one study, several novel this compound derivatives were synthesized and evaluated for their antibacterial efficacy. researchgate.net The results showed that specific derivatives (B2, B3, B5, NB3, NB4, and NB5) exhibited good to moderate activity against bacteria such as Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net Another research effort focused on deoxythis compound (B349326) derivatives synthesized from genistein, which also displayed considerable antibacterial effects against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov Further studies have synthesized hydroxy this compound and benzil (B1666583) analogs, confirming their antimicrobial potential against various bacteria and fungi. tubitak.gov.tr

Table 1: Antimicrobial Screening of Selected this compound Derivatives

Derivative TypeTarget MicroorganismsObserved ActivityReference
Ketone-modified derivatives (B2, B3, B5, NB3, NB4, NB5)Pseudomonas aeruginosa, Pseudomonas vulgaris, Escherichia coli, Staphylococcus aureus, Bacillus subtilisGood-to-moderate antibacterial activity. researchgate.net
Deoxythis compound derivatives from genisteinBacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus (bacteria); Aspergillus niger, Candida albicans, Trichophyton rubrum (fungi)Displayed comparable antibacterial and antifungal activity. nih.gov
Hydroxy this compound/benzil analogsGram-positive and Gram-negative bacteria, Mycobacterium tuberculosis, and one fungus.Showed varying levels of antimicrobial activity. tubitak.gov.tr

Anthelmintic Properties

Helminth infections remain a significant global health issue, and the development of new anthelmintic agents is crucial. Research has shown that synthetic derivatives of this compound can be effective in this regard. Studies have utilized the Indian adult earthworm, Pheretima posthuma, as a model organism to evaluate the anthelmintic potential of these compounds due to its anatomical and physiological resemblance to intestinal roundworms. researchgate.netresearchgate.net

In an evaluation of various this compound derivatives, compounds B5, NB3, and NB5 were identified as having promising anthelmintic activity, causing paralysis and death of the earthworms in a shorter time compared to other synthesized compounds. researchgate.netresearchgate.net This activity highlights the potential of the this compound scaffold in the development of new drugs to combat helminth infections. researchgate.net

Table 2: Anthelmintic Activity of Selected this compound Derivatives against Pheretima posthuma

CompoundActivity NotedReference
B5Promising anthelmintic activity (paralysis and death of worms). researchgate.netresearchgate.net
NB3Promising anthelmintic activity (paralysis and death of worms). researchgate.netresearchgate.net
NB5Promising anthelmintic activity (paralysis and death of worms). researchgate.netresearchgate.net

Antitumor and Cytotoxic Activities

The search for novel anticancer agents is a primary focus of medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds. Crude extracts of this compound resin have been noted for their cytotoxic and antitumor properties. nih.gov Synthetic modifications have led to the development of derivatives with significant activity against various human cancer cell lines.

A series of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates, derived from a this compound scaffold, demonstrated antiproliferative activity in human colon adenocarcinoma (HCT-116), breast adenocarcinoma (MCF-7), and breast carcinoma (T47D) cell lines. nih.gov Research into hydroxy this compound and benzil analogs also revealed cytotoxic activity; for instance, one compound showed efficacy against the human cervical cancer cell line (HeLa) comparable to the established anticancer drug cisplatin. tubitak.gov.tr Furthermore, this compound is often used as a starting material for synthesizing more complex heterocyclic systems, such as quinoxalines, which have shown cytotoxicity against sarcoma and other tumor cell lines. mdpi.com

Table 3: Cytotoxic Activity of Selected this compound Derivatives

Derivative TypeHuman Cancer Cell LineObserved ActivityReference
1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoatesHCT-116 (colon), MCF-7 (breast), T47D (breast)Exhibited antiproliferative activity and induced apoptosis. nih.gov
Hydroxy this compound analog (Compound 4)HeLa (cervical)Showed cytotoxic activity comparable to cisplatin. tubitak.gov.tr
Benzo[g]quinoxaline-5,10-dione (synthesized from benzil)SarcomaExhibited high cytotoxic activity. mdpi.com

Design and Development of Drug Lead Compounds through Molecular Modification

The this compound structure serves as a valuable scaffold for ligand-based drug design. By systematically modifying its structure, researchers can develop lead compounds that target specific biological pathways involved in disease. A key strategy involves the molecular modification of the this compound core to enhance its interaction with specific protein targets. nih.gov

For example, in the development of antitumor agents, this compound derivatives were specifically designed to investigate their interaction with Phosphoinositide 3-kinase α (PI3Kα) and estrogen receptor alpha (ERα), two important targets in cancer therapy. nih.gov Docking studies showed that these derivatives could fit into the binding sites of these proteins. The synthesis of a series of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates was guided by the objective of improving ligand/receptor complex interactions, which successfully resulted in compounds with potent antiproliferative activity. nih.gov This targeted approach, combining synthesis with computational modeling, exemplifies how the this compound framework is used to rationally design and develop new drug lead compounds. nih.govresearchgate.net

Role in Synthesis of Pharmaceutical Intermediates

Beyond the direct pharmacological activities of its derivatives, this compound is a critical building block in the multi-step synthesis of other important pharmaceutical molecules. Its chemical structure is readily converted to other key intermediates, making it a valuable starting material in industrial and laboratory settings.

Precursors to Active Pharmaceutical Ingredients (e.g., Phenytoin)

A prominent example of this compound's role as a pharmaceutical intermediate is in the synthesis of Phenytoin, a widely used antiepileptic drug. sphinxsai.com The synthesis is a well-established two-step process.

Oxidation to Benzil: The first step involves the oxidation of this compound's secondary alcohol group. This is typically achieved using an oxidizing agent like nitric acid or copper(II) acetate (B1210297), which converts this compound into the α-diketone, Benzil. sphinxsai.com

Cyclization to Phenytoin: The resulting Benzil is then condensed with urea (B33335) in the presence of a base, such as sodium hydroxide. sphinxsai.comslideshare.net This reaction proceeds through a benzilic acid rearrangement followed by cyclization with urea to form the hydantoin (B18101) ring system characteristic of Phenytoin (5,5-diphenyl-2,4-imidazolidinedione). sphinxsai.com

This synthetic route is a classic example of how a relatively simple organic compound, this compound, can be efficiently converted into a complex and therapeutically important active pharmaceutical ingredient. sphinxsai.comresearchgate.netnih.gov

Synthesis of Biologically Active Heterocyclic Compounds

This compound, with its unique α-hydroxy ketone functional group, serves as a versatile and crucial starting material in organic synthesis for the construction of a wide array of biologically active heterocyclic compounds. Its reactivity allows for the formation of various ring systems containing nitrogen, oxygen, and sulfur, which are core scaffolds in many medicinally important molecules. Researchers have developed numerous synthetic strategies that leverage this compound and its derivatives to create complex heterocyclic architectures with significant therapeutic potential.

Synthesis of Nitrogen-Containing Heterocycles

The transformation of this compound into nitrogen-containing heterocycles is a well-established area of research, yielding compounds with diverse biological activities. One common approach involves the oxidation of this compound to benzil, which then serves as a key intermediate.

A notable one-pot synthesis method allows for the creation of nitrogen heterocycles like quinoxalines, pyrazines, and imidazoles. researchgate.net This process often begins with the base-mediated aerobic oxidation of this compound to benzil, which subsequently reacts with appropriate diamines. researchgate.net For instance, the reaction of benzil with o-phenylenediamines is a classic and efficient method for producing quinoxaline (B1680401) derivatives.

This compound derivatives are also pivotal in synthesizing other important nitrogenous heterocycles. For example, benzimidazoles, a scaffold present in numerous pharmaceuticals, can be synthesized through the reaction of o-phenylenediamines with this compound-derived intermediates. organic-chemistry.orgresearchgate.net N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts in these transformations, facilitating reactions like the aza-benzoin condensation. beilstein-journals.orgnih.gov This reaction enables the coupling of aldehydes with imines to produce key intermediates like α-amino-β-keto esters and α-amidoketones, which are valuable precursors for more complex nitrogen heterocycles. beilstein-journals.orgnih.gov

Furthermore, research has demonstrated the synthesis of quinoline (B57606) derivatives from this compound. researchgate.net Quinolines are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimalarial properties. researchgate.net The synthesis can involve a convergent domino cyclization, reacting methyl azaarenes with this compound derivatives and ammonium (B1175870) acetate. researchgate.net Additionally, indole-fused heterocyclic compounds, which are prevalent in many natural products and pharmacologically active molecules, have been synthesized using methodologies that can originate from this compound-related structures. rsc.org

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from this compound and its Derivatives

Heterocyclic Class Starting Materials/Intermediates from this compound Key Reaction Type Reference
Quinoxalines Benzil (from this compound oxidation) Condensation with o-phenylenediamine researchgate.net
Pyrazines Benzil (from this compound oxidation) Condensation with ethylenediamine researchgate.net
Imidazoles Benzil (from this compound oxidation) Debus-Radziszewski imidazole (B134444) synthesis researchgate.net
Benzimidazoles This compound-derived aldehydes Condensation with o-phenylenediamine organic-chemistry.orgresearchgate.net
α-Amino-β-keto esters Aldehydes and N-PMP-imino esters Aza-benzoin reaction beilstein-journals.orgnih.gov
α-Amidoketones Aldehydes and Acylimines Aza-benzoin reaction beilstein-journals.org
Quinolines This compound derivatives Domino cyclization researchgate.net

Synthesis of Oxygen-Containing Heterocycles

This compound is also a valuable precursor for synthesizing a variety of oxygen-containing heterocyclic compounds. These structures are found in many natural products and exhibit a wide range of biological activities.

Benzo-fused oxygen heterocycles, such as benzofurans, are a prominent class of compounds synthesized from this compound-related precursors. mdpi.com The synthesis of benzo[b]furan derivatives has been a focus of medicinal chemistry due to their potential as anticancer and antimicrobial agents. mdpi.com Methodologies for creating these scaffolds can involve transition metal-catalyzed cyclizations. pku.edu.cn

The intramolecular cross-benzoin condensation is another powerful strategy. For example, N-heterocyclic carbene-catalyzed intramolecular reactions of keto-aldehydes have been used to stereoselectively form chromanones, which contain a tetrahydropyranone ring fused to a benzene (B151609) ring. nih.govd-nb.info Similarly, other benzo-fused heterocycles like coumarins and chromenes can be accessed through synthetic routes that may involve this compound derivatives or related intermediates. nih.govorganic-chemistry.org

Beyond benzo-fused systems, other oxygen heterocycles like tetrahydrofuran (B95107) and γ-butyrolactone derivatives have been synthesized using multi-step sequences starting from precursors that can be derived from this compound chemistry. pku.edu.cn These reactions might involve intramolecular O-H insertion or Wolff rearrangement of α-diazocarbonyl compounds, which can be prepared from β-keto esters related to the this compound structure. pku.edu.cn

Table 2: Examples of Oxygen-Containing Heterocycles Synthesized from this compound and its Derivatives

Heterocyclic Class Starting Materials/Intermediates from this compound Key Reaction Type Reference
Benzofurans This compound-related precursors Cyclization reactions mdpi.com
Chromanones N-tethered keto-aldehydes Intramolecular cross-benzoin condensation nih.govd-nb.info
Tetrahydrofurans α-diazocarbonyl compounds Intramolecular O–H insertion pku.edu.cn
γ-Butyrolactones α-diazocarbonyl compounds Wolff rearrangement pku.edu.cn
Coumarins Phenol derivatives and β-ketoesters Various condensation reactions nih.govresearchgate.net

Synthesis of Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles, which are a significant category in medicinal chemistry due to their broad therapeutic applications. bookpi.org

Benzo-fused sulfur heterocycles are a major class of compounds synthesized from this compound-related starting materials. For instance, benzothiazoles can be prepared through reactions involving o-aminothiophenol and this compound-derived aldehydes or carboxylic acids. organic-chemistry.org The synthesis of 2,4-dione derivatives of 1,5-benzodithiepine and 1,5-benzothiazepine (B1259763) has also been reported, with some of these compounds showing antimicrobial activity. nih.gov These syntheses often involve the reaction of precursors like malonic acid derivatives with appropriate benzene-1,2-dithiol or 2-aminothiophenol (B119425) compounds, which can be conceptually linked to this compound chemistry. nih.gov

Furthermore, other sulfur-containing ring systems can be accessed through various cyclization strategies. nih.govresearchgate.net While not always directly starting from this compound itself, the principles of C-C and C-S bond formation inherent in these syntheses are relevant to the functional group transformations available from this compound.

Table 3: Examples of Sulfur-Containing Heterocycles Synthesized from this compound and its Derivatives

Heterocyclic Class Starting Materials/Intermediates from this compound Key Reaction Type Reference
Benzothiazoles This compound-derived aldehydes/acids Condensation with o-aminothiophenol organic-chemistry.org
1,5-Benzodithiepine derivatives Malonic acid derivatives and benzene-1,2-dithiol Condensation/Cyclization nih.gov
1,5-Benzothiazepine derivatives Malonic acid derivatives and 2-aminothiophenol Condensation/Cyclization nih.gov
Dibenzothiophenes 2-Biphenylthiols Intramolecular dehydrogenative cyclization organic-chemistry.org

Q & A

Basic: What experimental methods are recommended for optimizing Benzoin synthesis yield?

Methodological Answer:
The this compound condensation can be optimized using homogeneous catalysis (e.g., thiamine-derived catalysts) and modern techniques like microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, vanadium(V)-oxychloride in acetone under oxygen flow enhances oxidation efficiency, achieving high yields of benzil (up to 90%) . Reverse-phase HPLC and TLC are critical for monitoring reaction progress and purity . Uniform design (UD) methodologies can systematically explore factors like catalyst loading, solvent polarity, and temperature to identify optimal conditions .

Basic: How is this compound structurally characterized in synthetic workflows?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • NMR : Confirms hydroxyl and ketone groups via 1^1H (δ 4.8–5.2 ppm for OH) and 13^13C (δ 200–210 ppm for ketone) signals .
  • IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1680 cm1^{-1} (C=O stretch) .
  • HPLC/MS : Validates purity and molecular weight (212.24 g/mol) .
    Crystallographic data (e.g., mp 132–134°C) further verify structural integrity .

Basic: What safety protocols are essential when handling this compound in lab settings?

Methodological Answer:
While this compound is not classified as hazardous, standard precautions apply:

  • PPE : Nitrile gloves and EN 166-compliant goggles to prevent ocular/skin contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced: What catalytic mechanisms explain thiamine’s role in this compound condensation?

Methodological Answer:
Thiamine (vitamin B1) acts via nucleophilic carbene intermediates. The thiazolium ring deprotonates to form a carbene, which attacks the aldehyde carbonyl, generating a Breslow intermediate. This facilitates umpolung (polarity reversal), enabling cross-coupling between aldehydes. Kinetic studies using 13^{13}C labeling and DFT simulations reveal rate-determining steps in carbene formation and aldol-like coupling .

Advanced: How do oxidation protocols convert this compound to benzil with high selectivity?

Methodological Answer:
Vanadium(V)-oxychloride in dry acetone under oxygen is a robust method, achieving >85% yield. The mechanism involves single-electron transfer (SET) from this compound’s hydroxyl group to vanadium, forming a radical intermediate that undergoes further oxidation. Alternative catalysts like Cu(II)-salen complexes enable aerobic oxidation at ambient conditions, reducing metal waste . GC-MS headspace analysis monitors volatile byproducts (e.g., acetic acid) to refine stoichiometry .

Advanced: How should researchers interpret contradictory carcinogenicity data for this compound?

Methodological Answer:
The Carcinogenic Potency Database (CPDB) reports no significant tumorigenicity in rats/mice (TD50 > 500 mg/kg/day). However, species-specific metabolic differences (e.g., CYP450 activity) and dosing duration (≥24 months) may confound results. Researchers should prioritize in vitro genotoxicity assays (Ames test, Comet assay) and cross-validate with in vivo models using standardized protocols (OECD 451) .

Advanced: What electrochemical strategies enable green synthesis of this compound derivatives?

Methodological Answer:
Electrochemical amidation in DMF with Et4_4NBF4_4 as electrolyte avoids stoichiometric oxidants. At 1.5 V (vs. Ag/AgCl), this compound undergoes anodic oxidation to a ketone radical, which couples with amines to form benzamides. Controlled-potential electrolysis (CPE) optimizes Faradaic efficiency (up to 78%), while ATR-IR tracks intermediate formation .

Advanced: How do biomass-derived this compound photoinitiators enhance energy-curing applications?

Methodological Answer:
Lignin-derived this compound analogues (e.g., guaiacol-Benzoin hybrids) exhibit red-shifted absorbance (λmax ~400 nm) for near-visible light activation. Photopolymerization kinetics (studied via photo-DSC) show 80% monomer conversion within 60 seconds, outperforming conventional UV initiators. TD-DFT calculations correlate extended π-conjugation with reduced bandgaps (ΔE ~2.8 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.